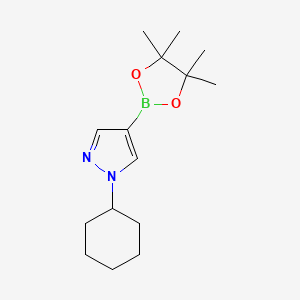![molecular formula C11H15ClN2 B1399487 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine CAS No. 1250675-90-1](/img/structure/B1399487.png)
2-Chloro-3-[(piperidin-1-yl)methyl]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. While there are various methods, one notable approach is through metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those structurally related to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine. These metal-catalyzed steps allow the formation of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
- Application : Aurora kinase inhibitors are significant in cancer treatment. Compounds structurally related to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine have been studied for their potential to inhibit Aurora A, a protein kinase involved in the regulation of cell division. This inhibition can be instrumental in developing cancer therapies.
- Source : (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Chemical Properties
- Application : Research on the synthesis of this compound explores its use as an intermediate in producing other compounds. Its synthesis and transformation into different compounds is a key area of study.
- Source : (Shen Li, 2012).
Glycine Transporter 1 Inhibition
- Application : Compounds similar to this compound have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. This inhibition is crucial for increasing glycine levels in the brain, which can have therapeutic applications in neurological disorders.
- Source : (Shuji Yamamoto et al., 2016).
Metal Organic Frameworks and Catalysis
- Application : Research into palladium complexes containing derivatives of this compound has revealed potential applications in catalysis, particularly in the polymerization of certain organic compounds. This can have significant industrial and chemical synthesis implications.
- Source : (Sung-Hoon Kim et al., 2014).
Novel Synthetic Applications
- Application : This chemical is used in the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
- Source : (Xue Si-jia, 2011).
Corrosion Inhibition Studies
- Application : Piperidine derivatives, closely related to this compound, have been studied for their potential as corrosion inhibitors. This research is particularly relevant in materials science and engineering.
- Source : (S. Kaya et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSJNLXTFVIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)






![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)
